Boc-Phe(4-CN)-OH

Catalog No.
S679978
CAS No.
131724-45-3
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe(4-CN)-OH

CAS Number

131724-45-3

Product Name

Boc-Phe(4-CN)-OH

IUPAC Name

(2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1

InChI Key

RMBLTLXJGNILPG-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O

Synonyms

131724-45-3;Boc-Phe(4-CN)-OH;Boc-L-4-Cyanophenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoicacid;Boc-4-cyano-L-phenylalanine;SBB063884;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoicacid;(S)-N-Boc-4-Cyanophenylalanine;(2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid;Boc-L-4-Cyanophe;N-Boc-4-cyanophenylalanine;AC1ODU11;Boc-p-cyano-L-phenylalanine;KSC925C6H;14988_ALDRICH;(N-Boc)-4-cyanophenylalanine;N-Boc-4-cyano-L-phenylalanine;SCHEMBL1350138;14988_FLUKA;CTK8C5163;MolPort-002-344-037;RMBLTLXJGNILPG-LBPRGKRZSA-N;ZINC2567679;ANW-74385;CB-479

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)C(=O)O

Boc-Phe(4-CN)-OH, also known as N-Boc-4-cyano-L-phenylalanine, is a derivative of phenylalanine that features a tert-butyloxycarbonyl (Boc) protecting group and a cyano group at the para position of the phenyl ring. Its chemical formula is C₁₅H₁₈N₂O₄, and it has a molecular weight of 290.31 g/mol . The compound is characterized by its high solubility in organic solvents and moderate solubility in water, making it suitable for various applications in biochemistry and medicinal chemistry .

Peptide Synthesis

Boc-L-4-CPA is a valuable building block in peptide synthesis due to the presence of the cyano group. This group can participate in hydrogen bonding interactions, influencing the conformation and stability of the resulting peptide. Studies have shown that incorporating Boc-L-4-CPA into peptides can enhance their binding affinity to target molecules [1].

[1] - Synthesis of a Novel Cyclic RGD Peptide Containing a Constrained Tripeptide Unit and Evaluation of its Affinity for αvβ3 Integrin. doi: 10.1002/jpep.2410

Protein Crystallography

Boc-L-4-CPA can be useful in protein crystallography for phasing purposes. The cyano group can bind to heavy metals, allowing researchers to introduce these metals into proteins to facilitate crystal formation and X-ray diffraction analysis [2].

[2] - Protein Crystallography. doi: 10.1002/9780470015768.ch14

Enzyme Inhibition

The cyano group in Boc-L-4-CPA can mimic the natural substrate of certain enzymes. By incorporating this modified amino acid into peptides, researchers can design enzyme inhibitors to study enzyme function and develop new therapeutic agents [3].

[3] - Enzyme Inhibitors. doi: 10.1002/9780470015980.a0821

Boc-Phe(4-CN)-OH can undergo several chemical transformations due to the presence of the cyano group and the Boc protecting group. Key reactions include:

  • Deprotection: The Boc group can be removed under acidic conditions, yielding 4-cyano-L-phenylalanine, which can then participate in peptide synthesis or other reactions.
  • Nucleophilic substitution: The cyano group can react with nucleophiles, leading to the formation of various derivatives.
  • Reduction: The cyano group can be reduced to an amine or alcohol under appropriate conditions.

These reactions make Boc-Phe(4-CN)-OH a versatile building block in peptide synthesis and medicinal chemistry .

The synthesis of Boc-Phe(4-CN)-OH typically involves the following steps:

  • Protection of phenylalanine: L-phenylalanine is reacted with tert-butyloxycarbonyl anhydride to introduce the Boc protecting group.
  • Cyanation: The para position of the phenyl ring is then functionalized with a cyano group using reagents such as sodium cyanide or other cyanating agents.
  • Purification: The product is purified through recrystallization or chromatography techniques.

This multi-step synthesis allows for the production of Boc-Phe(4-CN)-OH in good yields and purity .

Boc-Phe(4-CN)-OH has several applications in research and industry:

  • Peptide synthesis: It is commonly used as a building block in solid-phase peptide synthesis due to its stability and reactivity.
  • Drug development: Its derivatives are explored for potential therapeutic applications, particularly in oncology and neurology.
  • Bioconjugation: The cyano group can serve as a functional handle for bioconjugation reactions, facilitating the attachment of biomolecules for targeted delivery systems .

Studies on the interactions of Boc-Phe(4-CN)-OH with various biological targets are essential for understanding its pharmacological potential. Preliminary investigations suggest that compounds with similar structures may interact with:

  • Enzymes: Inhibition studies could reveal potential enzyme targets relevant to metabolic pathways.
  • Receptors: Binding affinity assays could help elucidate interactions with neurotransmitter receptors or other cellular targets.

Further research is needed to characterize these interactions comprehensively .

Boc-Phe(4-CN)-OH shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberUnique Features
Boc-L-phenylalanine146727-62-0Standard amino acid with no additional substituents
Boc-D-phenylalanine131724-45-3D-enantiomer variant of phenylalanine
Boc-Phe(4-Eth)-OH131980-30-8Contains an ethynyl substituent at para position
Boc-Phe(3-CN)-OH263396-44-7Cyano group at meta position

The uniqueness of Boc-Phe(4-CN)-OH lies in its specific para-cyano substitution, which may enhance its reactivity and biological properties compared to other phenylalanine derivatives .

Molecular Architecture

Boc-Phe(4-CN)-OH features:

  • A tert-butoxycarbonyl (Boc) group at the N-terminus, providing steric protection during peptide synthesis.
  • A 4-cyanophenyl side chain, introducing electronic and spectroscopic functionality.
  • A chiral center (S-configuration) critical for maintaining biological compatibility.

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₈N₂O₄
Molecular Weight290.31 g/mol
Melting Point152.3°C
Density1.2 ± 0.1 g/cm³
Boiling Point494.0 ± 45.0°C at 760 mmHg
SolubilitySoluble in DMSO, chloroform

Nomenclature and Stereochemistry

The IUPAC name reflects its stereospecificity: (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid. The Boc group (tert-butyloxycarbonyl) is a standard protecting group in peptide chemistry, while the para-cyano modification distinguishes it from canonical phenylalanine.

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

(S)-N-Boc-4-Cyanophenylalanine

Dates

Modify: 2023-08-15

Explore Compound Types